

# Chemical formula and molecular weight of BMS-4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *LIMK1 inhibitor BMS-4*

Cat. No.: *B15606909*

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## Technical Guide: BMS-4

Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. The term "BMS-4" is ambiguous and does not correspond to a unique, publicly identifiable chemical entity in the provided search results. The "BMS" designation is utilized by Bristol Myers Squibb for a multitude of compounds, and without a more specific identifier, a detailed technical guide cannot be accurately compiled.

## Introduction

The development of novel therapeutics is a cornerstone of modern biomedical research. Small molecules, in particular, play a crucial role in modulating biological pathways with high specificity and potency. This guide aims to provide an in-depth technical overview of a compound designated as "BMS-4." However, initial literature and database searches indicate that "BMS-4" is not a specific, publicly recognized chemical compound. The prefix "BMS" is broadly used by Bristol Myers Squibb to designate its investigational compounds, which are further distinguished by a unique numerical suffix (e.g., BMS-202, BMS-986322).

One product identified with a similar nomenclature, "BMS 4-4 TY4-15 CL4 GR1-.500", is an aluminum honeycomb material used in sandwich composite constructions and is not a pharmacological agent.

Given the ambiguity, this document will outline the necessary information that would be included in a technical guide for a hypothetical therapeutic agent, "BMS-4," and will use related,

publicly available information on other BMS compounds as illustrative examples. To proceed with a comprehensive and accurate guide, a specific chemical name or a unique identifier, such as a CAS Registry Number, for "BMS-4" is required.

## Chemical Information

A fundamental component of any technical guide is the precise chemical identity of the compound. This section would typically include:

- **Chemical Name:** The systematic name of the molecule according to IUPAC nomenclature.
- **Synonyms:** Any alternative names or internal codes used to identify the compound.
- **Chemical Formula:** The elemental composition of the molecule.
- **Molecular Weight:** The mass of one mole of the substance.

For instance, the compound Bms-378806 has the following properties:

- **Chemical Formula:**  $C_{22}H_{22}N_4O_4$  [\[1\]](#)
- **Molecular Weight:** 406.4 g/mol [\[1\]](#)

Similarly, Bms 961 is characterized by:

- **Chemical Formula:**  $C_{23}H_{26}FNO_4$  [\[2\]](#)
- **Molecular Weight:** 399.5 g/mol [\[2\]](#)

Another example is Borane dimethylsulfide (BMS), a chemical reagent with:

- **Chemical Formula:**  $BH_3 \cdot S(CH_3)_2$  [\[3\]](#)
- **Molecular Weight:** 75.96 g/mol [\[3\]](#)

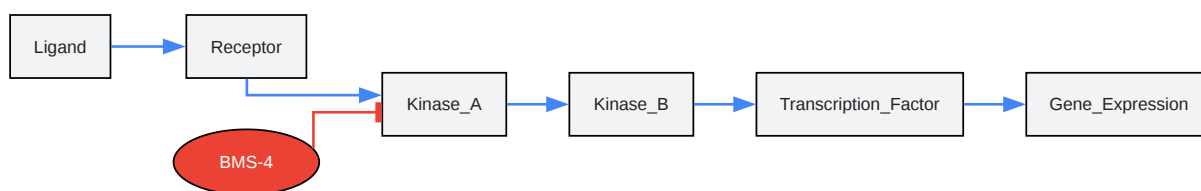
A summary table for these examples is provided below.

Compound Name	Chemical Formula	Molecular Weight ( g/mol )
Bms-378806	$C_{22}H_{22}N_4O_4$ <a href="#">[1]</a>	406.4 <a href="#">[1]</a>
Bms 961	$C_{23}H_{26}FNO_4$ <a href="#">[2]</a>	399.5 <a href="#">[2]</a>
Borane dimethylsulfide (BMS)	$BH_3 \cdot S(CH_3)_2$ <a href="#">[3]</a>	75.96 <a href="#">[3]</a>

## Biological Activity and Signaling Pathways

This section would detail the mechanism of action of "BMS-4," including its molecular targets and the signaling pathways it modulates. Diagrams created using Graphviz would be essential to visualize these complex interactions.

For example, if "BMS-4" were a hypothetical inhibitor of a key signaling protein like a kinase, a diagram would be constructed to illustrate its effect on downstream signaling cascades.



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Caption: Hypothetical signaling pathway inhibited by BMS-4.

## Experimental Protocols

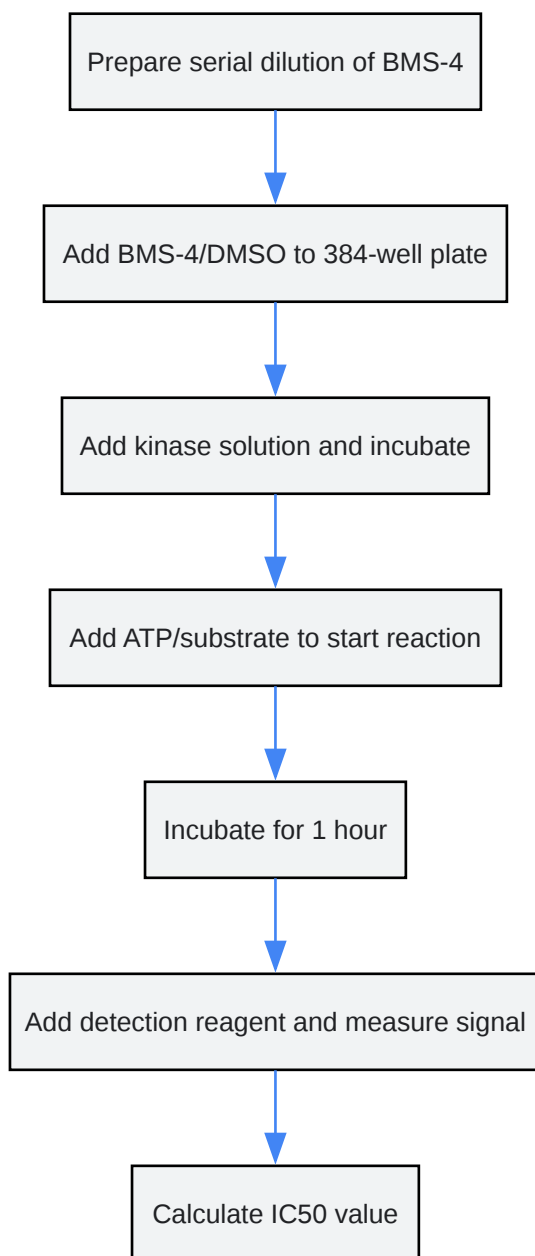
Detailed methodologies are critical for the replication and validation of scientific findings. This section would provide step-by-step protocols for key experiments related to "BMS-4."

Example: In Vitro Kinase Assay

- Objective: To determine the in vitro inhibitory activity of "BMS-4" against a specific kinase.
- Materials:

- Recombinant human kinase
- Kinase substrate (e.g., a specific peptide)
- ATP (Adenosine triphosphate)
- "BMS-4" (dissolved in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well microplate
- Procedure:
  1. Prepare a serial dilution of "BMS-4" in DMSO.
  2. Add 50 nL of the "BMS-4" solution or DMSO (vehicle control) to the wells of a 384-well plate.
  3. Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
  4. Add 5 µL of the ATP and substrate solution to initiate the kinase reaction.
  5. Incubate for 1 hour at room temperature.
  6. Add 10 µL of the detection reagent to stop the reaction and measure the luminescence signal according to the manufacturer's instructions.
  7. Calculate the IC<sub>50</sub> value by fitting the data to a four-parameter logistic dose-response curve.

An experimental workflow for this assay could be visualized as follows:



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Caption: Workflow for an in vitro kinase inhibition assay.

## Quantitative Data

A structured presentation of quantitative data is essential for easy comparison and interpretation. This would include data from various assays, such as:

- In vitro potency (e.g., IC<sub>50</sub>, EC<sub>50</sub>)

- In vivo efficacy in animal models (e.g., tumor growth inhibition)
- Pharmacokinetic parameters (e.g., half-life, bioavailability)
- Safety and toxicity data

Table of Hypothetical Quantitative Data for BMS-4:

Assay Type	Parameter	Value
In Vitro Kinase Assay	IC <sub>50</sub> against Target X	10 nM
Cell-based Proliferation Assay	GI <sub>50</sub> in Cancer Cell Line Y	50 nM
In Vivo Xenograft Model	Tumor Growth Inhibition at 10 mg/kg	60%
Pharmacokinetics (Mouse)	Oral Bioavailability	45%
Pharmacokinetics (Mouse)	Half-life (t <sub>1/2</sub> )	8 hours

## Conclusion

To provide a comprehensive and accurate technical guide for "BMS-4," a specific and unambiguous identifier for the compound is necessary. Without this, it is not possible to retrieve the required data on its chemical properties, biological activity, and associated experimental protocols. Researchers and professionals seeking information on a specific BMS compound are advised to use its full designation (e.g., BMS-XXXXXX) or its CAS Registry Number in their queries.

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## References

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#### Contact

Address: 3281 E Guasti Rd

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